molecular formula C7H15N B3273305 N,1-dimethylcyclopentan-1-amine CAS No. 585544-36-1

N,1-dimethylcyclopentan-1-amine

Cat. No.: B3273305
CAS No.: 585544-36-1
M. Wt: 113.2 g/mol
InChI Key: XNSBZWPLJHUBPA-UHFFFAOYSA-N
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Description

N,1-Dimethylcyclopentan-1-amine is a secondary amine with a cyclopentane backbone substituted by two methyl groups: one at the nitrogen atom and the other at the 1-position of the cyclopentane ring. Its molecular formula is C₇H₁₅N, with a SMILES notation of CC1(CCCC1)NC and an InChIKey of XNSBZWPLJHUBPA-UHFFFAOYSA-N . The compound is commonly encountered as its hydrochloride salt (C₇H₁₆ClN; molecular weight: 149.66 g/mol), which is commercially available at ≥95% purity and used as a versatile scaffold in organic synthesis .

Structurally, the cyclopentane ring imposes steric constraints, while the dimethylamine group contributes to basicity and nucleophilicity. These features make it valuable in medicinal chemistry and materials science, though specific applications require comparison with analogous compounds.

Properties

IUPAC Name

N,1-dimethylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(8-2)5-3-4-6-7/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSBZWPLJHUBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N,1-dimethylcyclopentan-1-amine involves the reductive amination of cyclopentanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation of Cyclopentylamine: Another method involves the alkylation of cyclopentylamine with methyl iodide under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,1-dimethylcyclopentan-1-amine can undergo oxidation reactions to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,1-dimethylcyclopentan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used as a model compound to investigate the metabolism and pharmacokinetics of amines.

Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs. Its structural properties make it a valuable scaffold for designing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a catalyst or catalyst precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N,1-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and physicochemical differences between N,1-dimethylcyclopentan-1-amine and related cyclopentane/cyclohexane-based amines:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
This compound C₇H₁₅N 1-methyl, N-methyl on cyclopentane 113.20 Secondary amine; steric hindrance
This compound HCl C₇H₁₆ClN Hydrochloride salt 149.66 Enhanced solubility in polar solvents
trans-N,N-Dimethyl-1,2-cyclopentanediamine dihydrochloride C₇H₁₆Cl₂N₂ Two amines on adjacent carbons 219.13 Higher basicity; diamine functionality
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine C₉H₂₀N₂ Ethyl and methyl groups on N; aminomethyl on cyclopentane 156.27 Tertiary amine; increased lipophilicity
N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine C₇H₁₅NS Methylsulfanyl group at 3-position 145.27 Sulfur-containing; potential redox activity
Bicyclo[1.1.1]pentan-1-amine hydrochloride C₅H₁₀ClN Bicyclic structure 119.59 High strain; unique reactivity

Physicochemical Properties

  • Basicity : The pKa of This compound is expected to be lower than aliphatic amines (e.g., cyclohexylamine) due to steric hindrance from the cyclopentane ring. In contrast, trans-N,N-dimethyl-1,2-cyclopentanediamine has two amine groups, increasing its basicity .
  • Solubility : The hydrochloride salt of This compound shows higher water solubility (critical for pharmaceutical formulations) than its free base .

Commercial Availability

  • This compound hydrochloride is priced at €166/50 mg (95% purity), reflecting its niche applications .
  • Comparatively, trans-N,N-dimethyl-1,2-cyclopentanediamine dihydrochloride (CAS: 1033245-36-1) is less commercially available, suggesting higher synthesis complexity .

Medicinal Chemistry

  • Cyclopentane-based amines are explored as rigid analogs of flexible drug candidates.
  • The sulfanyl derivative (N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine ) could serve as a bioisostere for oxygen-containing motifs in drug design .

Material Science

  • Sterically hindered amines like This compound are candidates for CO₂ capture materials due to their balanced basicity and low volatility .

Biological Activity

N,1-dimethylcyclopentan-1-amine, also known as N,N-dimethylcyclopentylamine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings, synthesizes data from diverse sources, and presents case studies that highlight the pharmacological properties of this compound.

Chemical Structure and Properties

  • Molecular Formula : C7_7H15_{15}N
  • SMILES Notation : CC1(CCCC1)NC
  • InChIKey : XNSBZWPLJHUBPA-UHFFFAOYSA-N

The structural characteristics of this compound contribute to its biological activity. The presence of a dimethylamine group is significant as it is often associated with various pharmacological effects.

Pharmacological Activities

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Properties : Compounds with dimethylamine pharmacophores have shown effectiveness against various bacterial strains. This suggests potential use in treating infections caused by resistant bacteria .
  • CNS Effects : Similar compounds have been explored for their effects on the central nervous system (CNS), potentially acting as stimulants or anxiolytics. The structural similarity to other psychoactive substances warrants further investigation into its CNS activity .
  • Anticancer Potential : Initial studies suggest that derivatives of dimethylamines can influence cancer cell proliferation and survival, indicating a need for more focused research on this compound in oncological contexts .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several dimethylamine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: CNS Activity

In another investigation focusing on the CNS effects of similar compounds, researchers found that certain dimethylaminated cycloalkanes could enhance neurotransmitter release in vitro. This raises the possibility that this compound might modulate neurotransmitter systems, warranting further exploration through behavioral assays in animal models .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialEffective against certain Gram-positive bacteria
CNS ModulationPotential stimulant or anxiolytic effects observed in related compounds
AnticancerIndications of influencing cancer cell proliferation
Synthetic PathwaysVarious synthetic routes explored for derivatives with enhanced biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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